
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)alaninamide
説明
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)alaninamide, commonly known as CPMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPMA is a small molecule that belongs to the class of selective androgen receptor modulators (SARMs) and is known to have a high affinity for androgen receptors.
作用機序
CPMA works by selectively binding to androgen receptors in the body, which are found in various tissues such as bone, muscle, and brain. When CPMA binds to the androgen receptors, it activates them, leading to increased protein synthesis and anabolic effects on the tissues. CPMA also has anti-catabolic effects, meaning it can prevent the breakdown of muscle tissue. Additionally, CPMA has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
CPMA has been shown to have various biochemical and physiological effects on the body. It has been shown to increase bone density and muscle mass, improve insulin sensitivity, and decrease fat mass. CPMA has also been shown to improve cognitive function and memory in animal studies. Additionally, CPMA has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One of the main advantages of using CPMA in lab experiments is its high affinity for androgen receptors, which allows for selective activation of these receptors. Additionally, CPMA has been shown to have low toxicity and few side effects in animal studies. However, one limitation of using CPMA in lab experiments is its high cost, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for CPMA research. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CPMA may have potential applications in the treatment of muscle wasting disorders and osteoporosis. Further research is also needed to fully understand the mechanisms underlying CPMA's anti-cancer properties. Finally, more studies are needed to determine the long-term effects of CPMA on the body and its potential for human use.
科学的研究の応用
CPMA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anabolic effects on bone and muscle tissue, making it a potential treatment for osteoporosis and muscle wasting disorders. CPMA has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CPMA has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.
特性
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11(15(19)17-13-7-3-4-8-13)18(22(2,20)21)14-9-5-6-12(16)10-14/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAMOWHEFOAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



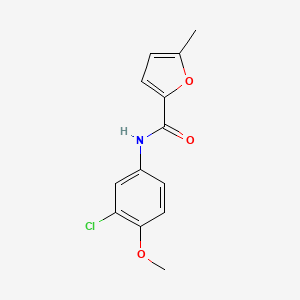
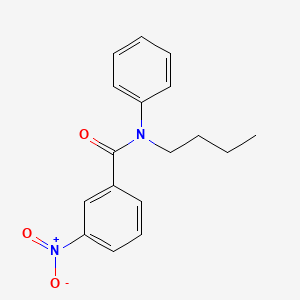
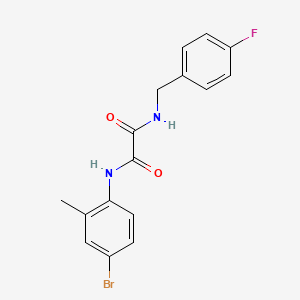
![2-fluoro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4389695.png)
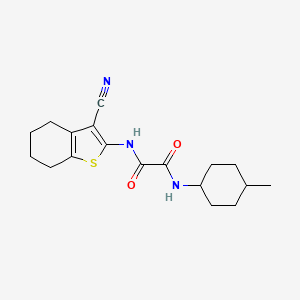

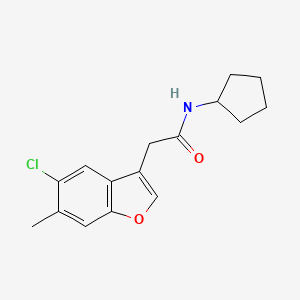
![N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4389715.png)
![methyl 4-({[(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B4389721.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4389729.png)
![{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4389734.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4389745.png)
![ethyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}propanoate](/img/structure/B4389752.png)
![ethyl 1-(4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4389755.png)